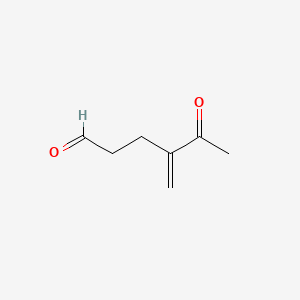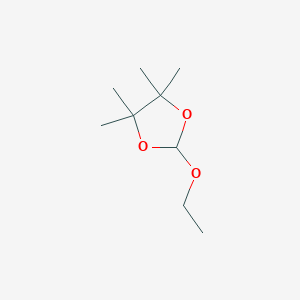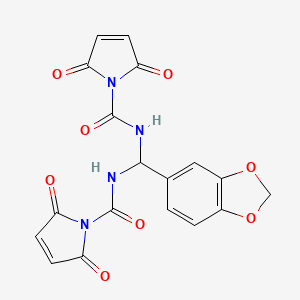
n,n'-(1,3-Benzodioxol-5-ylmethanediyl)bis(2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in bioactive molecules, and a pyrrole-1-carboxamide structure, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and solvents like DMF or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[1,3]dioxole moiety, using reagents like NaN3 or KCN.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: NaN3 in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[1,3]dioxol-5-yl)methylene-2-cyano-3-substituted phenylacrylohydrazides
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- (E)-N’-(Benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide is unique due to its specific combination of benzo[1,3]dioxole and pyrrole-1-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
6959-98-4 |
|---|---|
Molecular Formula |
C18H12N4O8 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[1,3-benzodioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxopyrrole-1-carboxamide |
InChI |
InChI=1S/C18H12N4O8/c23-12-3-4-13(24)21(12)17(27)19-16(9-1-2-10-11(7-9)30-8-29-10)20-18(28)22-14(25)5-6-15(22)26/h1-7,16H,8H2,(H,19,27)(H,20,28) |
InChI Key |
ZWOHLBJVNIBGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)N3C(=O)C=CC3=O)NC(=O)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


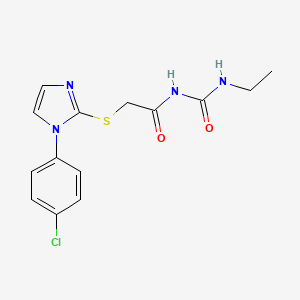
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
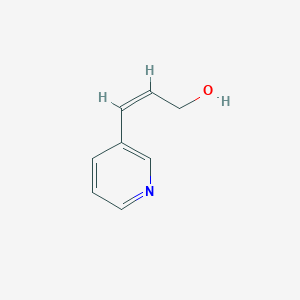
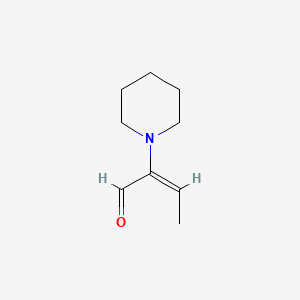
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
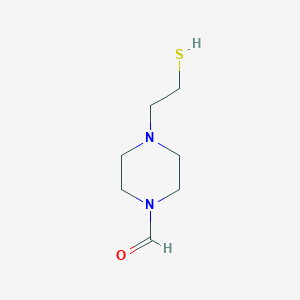
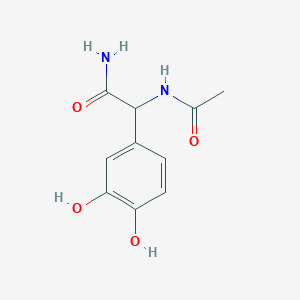
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
